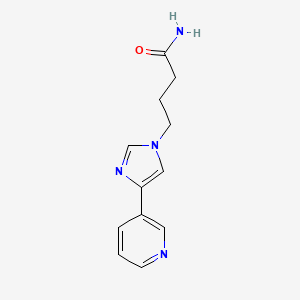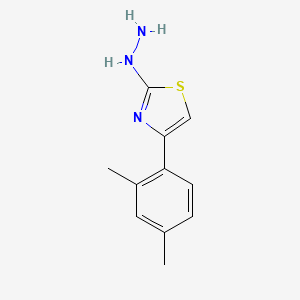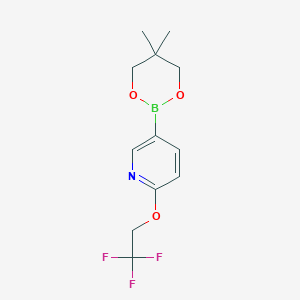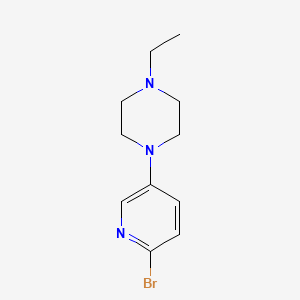
4-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound that contains a pyridine ring attached to a tetrahydropyran ring with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyanotetrahydropyran and sodium hydroxide (or potassium hydroxide) solution.
Formation of 4-Formamidotetrahydropyran: The 4-cyanotetrahydropyran is reacted with sodium hydroxide to form 4-formamidotetrahydropyran.
Addition of Sodium Hypochlorite: Sodium hypochlorite (or sodium bromate) solution is slowly added to the reaction mixture.
Heating and Reflux: The mixture is heated to reflux, leading to decarboxylation and formation of the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been identified as an inhibitor of ALK5 autophosphorylation, which is involved in cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminotetrahydropyran: Contains a tetrahydropyran ring with an amine group.
Tetrahydro-2H-pyran-4-amine: Similar structure but lacks the pyridine ring.
Pyridine Derivatives: Compounds with a pyridine ring but different substituents.
Uniqueness
4-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride is unique due to the combination of the pyridine and tetrahydropyran rings, which imparts specific chemical and biological properties. This uniqueness makes it valuable in medicinal chemistry and other research fields.
Propiedades
Fórmula molecular |
C10H15ClN2O |
|---|---|
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
4-pyridin-3-yloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c11-10(3-6-13-7-4-10)9-2-1-5-12-8-9;/h1-2,5,8H,3-4,6-7,11H2;1H |
Clave InChI |
HNRDZOZFWCHKCC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(C2=CN=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


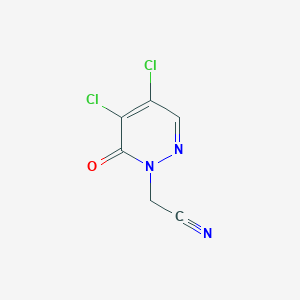
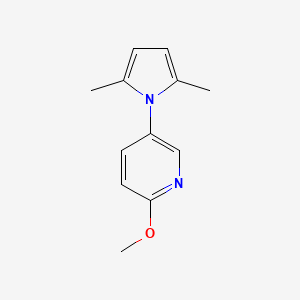

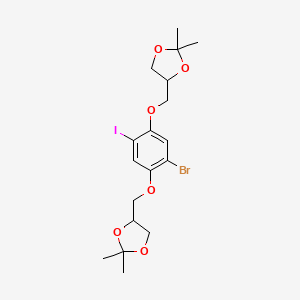
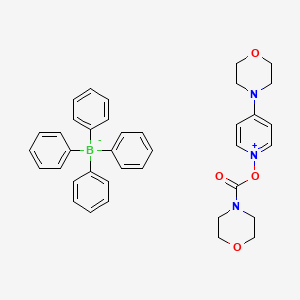
![2-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11772294.png)
![1-Phenylimidazo[1,5-a]pyridine-3-thiol](/img/structure/B11772309.png)
![2-(2-(tert-Butyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11772320.png)
![Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11772321.png)

